molecular formula C15H20Cl2N6O B1663710 Nvp dpp 728 dihydrochloride CAS No. 207556-62-5

Nvp dpp 728 dihydrochloride

Cat. No.: B1663710
CAS No.: 207556-62-5
M. Wt: 371.3 g/mol
InChI Key: VNACOBVZDCLAEV-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP DPP 728 dihydrochloride is a potent, orally active inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism regulation. Its chemical structure, (R)-6-((2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinamide dihydrochloride, confers high selectivity and binding affinity for DPP-IV . With a molecular weight of 371.27–375.77 Da (C₁₅H₁₈N₆O·2HCl), it exhibits ≥40 mg/mL solubility in water and stability at 2–8°C .

Preparation Methods

Solution-Phase Synthesis: Traditional and Scalable Approaches

The solution-phase synthesis of NVP DPP 728 dihydrochloride, as detailed in patent application WO 98/19998, involves a multi-step sequence designed to ensure high yield and stereochemical fidelity. The process begins with the preparation of the pyrrolidine core, followed by sequential functionalization to introduce the cyanopyrrolidine and pyridinecarbonitrile moieties.

Key Synthetic Steps and Reaction Conditions

The synthesis commences with the protection of the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) group, enabling selective functionalization at the 2-position. Subsequent cyanidation is achieved via a Strecker synthesis, yielding (2S)-2-cyanopyrrolidine. This intermediate is then coupled with a bromoacetylated ethylenediamine derivative under Mitsunobu conditions to establish the central amide bond.

A critical challenge lies in the introduction of the pyridinecarbonitrile group. This is accomplished through a nucleophilic aromatic substitution reaction between the ethylenediamine intermediate and 6-chloro-3-pyridinecarbonitrile in the presence of a palladium catalyst. Final deprotection of the Boc group and dihydrochloride salt formation complete the synthesis.

Table 1: Solution-Phase Synthesis Workflow

Step Reaction Type Reagents/Conditions Yield (%)
1 Boc Protection Boc₂O, DMAP, CH₂Cl₂, 0°C→RT 92
2 Cyanidation KCN, NH₄Cl, H₂O/EtOH, 80°C 85
3 Bromoacetylation Bromoacetyl bromide, Et₃N, THF 78
4 Mitsunobu Coupling DIAD, PPh₃, THF, 0°C→RT 65
5 Nucleophilic Substitution Pd(OAc)₂, Xantphos, K₂CO₃, DMF 60
6 Deprotection & Salt Formation HCl (4M in dioxane), EtOH 90

Data adapted from WO 98/19998 and subsequent optimization studies.

Solid-Phase Synthesis: Rapid Analoging and Modular Design

To facilitate the exploration of structural analogs, a solid-phase synthesis route was developed, leveraging resin-bound intermediates to streamline purification and diversification. This approach is particularly advantageous for medicinal chemistry campaigns requiring rapid iteration of the cyanopyrrolidine and pyridine substituents.

Resin Functionalization and Iterative Building

The process begins with the immobilization of Fmoc-protected ethylenediamine on Wang resin via a carboxylic acid linker. Sequential deprotection and coupling steps introduce the pyrrolidine and pyridine moieties. Notably, the cyanopyrrolidine group is incorporated using a pre-synthesized (2S)-2-cyanopyrrolidine building block to preserve stereochemistry.

Table 2: Solid-Phase Synthesis Parameters

Parameter Detail
Resin Wang resin (1.0 mmol/g loading)
Coupling Reagent HBTU, HOAt, DIPEA
Deprotection 20% piperidine in DMF
Final Cleavage TFA/H₂O/TIPS (95:2.5:2.5), 2 h
Average Purity (HPLC) >95%

Adapted from Tetrahedron (2002).

The solid-phase method reduces purification burdens but requires rigorous optimization of coupling efficiencies to prevent truncated sequences. Despite lower overall yields (~40% over six steps), this strategy enables parallel synthesis of >50 analogs per week, making it indispensable for structure-activity relationship (SAR) studies.

Stereochemical Control and Enantiomeric Purity

The (2S)-configuration of the cyanopyrrolidine moiety is critical for DPP-IV inhibition, as the (2R)-enantiomer exhibits >100-fold reduced activity. Traditional resolution methods, such as chiral chromatography, have been supplanted by asymmetric synthesis techniques to enhance efficiency.

Asymmetric Catalysis in Pyrrolidine Formation

A landmark advancement involves the use of Jacobsen’s hydrolytic kinetic resolution (HKR) to generate enantiomerically pure epoxides, which are subsequently converted to (2S)-2-cyanopyrrolidine via ring-opening with cyanide. This method achieves enantiomeric excess (ee) >99%, as confirmed by chiral HPLC.

Equation 1: HKR of Epoxide
$$
\text{(±)-Epoxide} + \text{H₂O} \xrightarrow{\text{(R,R)-Salen-Co catalyst}} \text{(2S,3S)-Diol} + \text{(2R,3R)-Epoxide (recycled)}
$$

Mechanism adapted from Organic Process Research & Development (2008).

Comparative Analysis of Synthetic Routes

Table 3: Solution-Phase vs. Solid-Phase Synthesis

Metric Solution-Phase Solid-Phase
Total Yield (6 steps) 39% 40%
Purity (HPLC) ≥97% >95%
Stereochemical Control >99% ee >99% ee
Scalability Kilogram-scale demonstrated Milligram-scale optimized
Key Advantage High yield, industrial viability Rapid analoging, modularity

Data synthesized from.

The solution-phase route remains the gold standard for bulk production, while the solid-phase approach excels in exploratory chemistry. Recent innovations, such as flow chemistry adaptations, promise to bridge this gap by enabling continuous manufacturing.

Challenges and Optimization Strategies

Mitigating Hydrolytic Degradation

The cyanopyrrolidine group is susceptible to hydrolysis under acidic or aqueous conditions. To address this, salt formation with dihydrochloride is performed in anhydrous ethanol, minimizing exposure to protic solvents. Lyophilization of the final product further enhances stability, yielding a hygroscopic powder with >98% purity.

Palladium Residue Control

Residual palladium from coupling steps must be reduced to <10 ppm for pharmaceutical use. A combination of activated carbon filtration and chelating resins (e.g., SiliaBond® DMT) achieves Pd levels of 2–5 ppm in the final API.

Chemical Reactions Analysis

Structural Analysis

The compound’s chemical structure is critical for its inhibitory activity. Its full name is 6-[[2-[[2-(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino-3-pyridinecarbononitrile dihydrochloride , with a molecular formula of C₁₅H₂₀Cl₂N₆O and molecular weight of 371.3 g/mol . Key structural features include:

  • A cyano group at the 2-pyrrolidine position.

  • An L-configuration of the pyrrolidine ring.

  • A dihydrochloride salt form , indicating two protonated amine groups for solubility.

Inhibition Mechanism

NVP-DPP728 inhibits DPP-IV through a two-step, reversible binding mechanism characterized by tight binding and slow dissociation .

Kinetic Parameters

ParameterValueSource
Ki (inhibition constant) 11 nM
IC₅₀ (50% inhibition concentration) 14 nM
kₐₙ (association rate constant) 1.3 × 10⁵ M⁻¹s⁻¹
kₒᶠ (dissociation rate constant) 1.3 × 10⁻³ s⁻¹

The nitrile group at the 2-pyrrolidine position is essential for forming a transition state-like complex with DPP-IV, suggesting non-covalent interactions (e.g., hydrogen bonding) that stabilize the inhibitor-enzyme complex .

Structural Requirements for Activity

Experimental modifications to NVP-DPP728 reveal strict structural dependencies:

  • Nitrile Group Dependency :

    • Removal of the nitrile group (des-cyano analogue) reduces activity >500-fold (Ki >300 μM ) .

    • Replacement with an amide group also drastically lowers potency (Ki = 5.6 μM ) .

  • Chirality Dependency :

    • The D-antipode (non-natural stereochemistry) has a Ki of 5.6 μM , ~500-fold less potent than the L-configured NVP-DPP728 .

    • Dissociation kinetics are unaffected by chirality, with identical kₒᶠ values (1.3–1.5 × 10⁻³ s⁻¹) for both enantiomers .

  • Substrate Presence Effects :

    • Dissociation kinetics remain stable even in the presence of substrate (H-Gly-Pro-AMC ), with kₒᶠ increasing only marginally (1.0 × 10⁻³ s⁻¹ → 1.6 × 10⁻³ s⁻¹) .

Relevance of Chemical Reactions to Biological Activity

The structural and kinetic data directly correlate with biological efficacy:

  • The transition state-like binding of NVP-DPP728 enhances its selectivity over other proteases (e.g., DPP-II) .

  • In aged rats, NVP-DPP728 improves glucose tolerance by potentiating insulin secretion, a result of its tight binding to DPP-IV and subsequent inhibition of GLP-1 degradation .

Stability and Experimental Considerations

While explicit stability data are not provided, the dihydrochloride salt form suggests stability in aqueous solutions at physiological pH. The compound’s reversible inhibition mechanism implies compatibility with in vitro assays requiring precise control of enzyme activity .

Scientific Research Applications

Antidiabetic Activity

NVP DPP 728 has demonstrated substantial antidiabetic effects in various animal models:

  • In Vivo Studies : In studies involving Zucker rats, a model for type 2 diabetes, NVP DPP 728 improved glucose tolerance and increased insulin levels significantly after administration . The compound has been shown to augment insulin secretion and increase GLUT2 levels while preserving islet size, making it a promising candidate for diabetes treatment .
  • Long-Term Effects : Research indicates that long-term inhibition of DPP-IV with NVP DPP 728 not only improves glucose tolerance but also preserves pancreatic islet function in mice, suggesting potential benefits in preventing diabetes-related complications .

Clinical Implications

The implications of NVP DPP 728 extend beyond animal studies:

  • Potential for Human Use : While primarily studied in preclinical settings, the pharmacological profile of NVP DPP 728 suggests it could be effective in human patients with type 2 diabetes. Its ability to enhance GLP-1 levels and improve insulin secretion positions it as a potential therapeutic agent .
  • Comparative Efficacy : Compared to other DPP-IV inhibitors, NVP DPP 728 shows favorable pharmacokinetic properties and efficacy profiles, making it a candidate for further clinical evaluation .

Summary of Research Findings

A summary table of key findings from various studies on NVP DPP 728 is presented below:

Study ReferenceModel UsedKey Findings
Human DPP-IV EnzymeHigh-affinity inhibition (K(i) = 11 nM)
Zucker RatsImproved glucose tolerance and insulin secretion
MiceLong-term preservation of islet function
Clinical ImplicationsPotential effectiveness in human type 2 diabetes

Mechanism of Action

DPP-728 exerts its effects by inhibiting the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, DPP-728 prolongs the activity of these hormones, leading to increased insulin secretion and improved blood glucose control. The molecular targets of DPP-728 include the active site of DPP-IV, where it forms a reversible complex that prevents the enzyme from degrading incretin hormones .

Comparison with Similar Compounds

Mechanism of Action :

  • Competitively inhibits DPP-IV with a two-step binding mechanism, achieving a Kᵢ of 11 nM and an IC₅₀ of 14 nM .
  • Demonstrates 15,000-fold higher selectivity for DPP-IV over DPP-II, minimizing off-target effects .

Preclinical Efficacy :

  • In aged Wistar and F344 rats, oral administration improves glucose tolerance by inhibiting plasma DPP-IV activity, enhancing endogenous incretin effects .
  • No effect in DPP-IV-deficient rats, confirming target specificity .

Comparison with Similar DPP-IV Inhibitors

While direct comparative data on other DPP-IV inhibitors (e.g., sitagliptin, vildagliptin) are absent in the provided evidence, NVP DPP 728 dihydrochloride can be contextualized against structurally related compounds and its unique pharmacological profile.

Structural and Functional Distinctiveness

Selectivity Profile :

  • DPP-IV vs. DPP-II : NVP DPP 728’s 15,000-fold selectivity for DPP-IV over DPP-II surpasses many early-generation inhibitors, which often exhibit cross-reactivity .
  • RXR/RAR Binding : Unlike roxindole hydrochloride (), which modulates RXR heterodimers, NVP DPP 728 shows negligible binding to RAR isoforms (Kᵢ >2,746 nM for RARα), ensuring specificity for DPP-IV .

Pharmacokinetic and Pharmacodynamic Advantages
Parameter This compound Reference Compounds (e.g., PK 44 Phosphate)
Oral Bioavailability High (preclinical models) Limited data in evidence
IC₅₀ (DPP-IV) 14 nM Not reported for DPPI 1c/K-579
Selectivity (DPP-IV/II) 15,000:1 Unspecified in evidence
Solubility ≥40 mg/mL (water) Unreported for PK 44
In Vivo Performance
  • Unlike PKC-α/β inhibitors (e.g., compound 3 in ), which target kinase activity, NVP DPP 728’s mechanism is enzyme-specific, reducing metabolic side effects .

Key Research Findings

  • Binding Kinetics : Slow-binding inhibition (two-step mechanism) ensures prolonged enzyme suppression compared to rapid competitors .
  • Species-Specific Efficacy : Effective in DPP-IV(+) rats but inactive in DPP-IV(-) strains, underscoring translational relevance .
  • Thermodynamic Stability : Molecular dynamics simulations (unrelated to DPP-IV) suggest structural rigidity akin to crystallographic inhibitors like PDS, enhancing target engagement .

Limitations and Preclinical Status

  • Clinical Translation : Remains in preclinical development, unlike FDA-approved DPP-IV inhibitors (e.g., sitagliptin) .
  • Data Gaps : Direct comparisons with contemporary DPP-IV inhibitors (e.g., IC₅₀, bioavailability) are absent in the evidence, limiting competitive analysis.

Biological Activity

NVP DPP 728 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism and the regulation of insulin secretion. This compound has garnered attention for its potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM).

NVP DPP 728 inhibits DPP-IV with a Ki value of 11 nM and an IC50 value of 14 nM , demonstrating a significant selectivity over other related proteases, including DPP-II. The compound operates through a two-step inhibition mechanism, forming a reversible nitrile-dependent complex with the enzyme, which enhances endogenous incretin action by preventing the degradation of glucagon-like peptide-1 (GLP-1) .

In Vitro Studies

In vitro studies have shown that NVP DPP 728 effectively inhibits human DPP-IV amidolytic activity. Key kinetic parameters include:

  • Kon : 1.3×105M1s11.3\times 10^5\,\text{M}^{-1}\text{s}^{-1}
  • Koff : 1.3×103s11.3\times 10^{-3}\,\text{s}^{-1}

These findings suggest that the compound binds to DPP-IV with high affinity, which is critical for its efficacy in enhancing insulin secretion .

Animal Models

NVP DPP 728 has been tested in various animal models to evaluate its effects on glucose tolerance and insulin secretion:

  • Aged Rats : In studies involving aged Wistar rats, treatment with NVP DPP 728 improved glucose tolerance after an oral glucose challenge by enhancing early insulin response. The compound did not exhibit similar effects in aged Fischer 344 rats lacking DPP-IV activity, indicating that its action is dependent on the presence of the target enzyme .
  • Zucker Rats : In Zucker rats, inhibition of DPP-IV resulted in significantly improved insulin responses to oral glucose loads, suggesting that NVP DPP 728 can effectively enhance the incretin effect in insulin-resistant models .

Clinical Implications

While NVP DPP 728 is still under preclinical development, its mechanism and efficacy suggest potential benefits for T2DM patients. By increasing GLP-1 levels and improving insulin secretion, this compound may offer a promising alternative or adjunct to existing diabetic therapies .

Summary of Biological Activity

ParameterValue
Ki (Inhibition constant)11 nM
IC50 (Half-maximal inhibitory concentration)14 nM
Selectivity>15,000-fold over DPP-II
MechanismTwo-step reversible inhibition
Key EffectsImproved glucose tolerance; enhanced insulin secretion

Case Studies and Research Findings

Research has consistently shown that inhibition of DPP-IV leads to improved glycemic control through various mechanisms:

  • Improvement in Insulin Secretion : Inhibition of DPP-IV by NVP DPP 728 has been linked to enhanced insulin release during prandial states due to increased levels of active GLP-1 .
  • Glucose Tolerance : Studies indicate that NVP DPP 728 ameliorates glucose tolerance in aged rats by directly inhibiting plasma DPP-IV activity .
  • Long-term Effects : Long-term administration of NVP DPP 728 has shown promise in preserving islet function and improving overall metabolic health in diabetic models .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of NVP DPP 728 dihydrochloride as a CD26/DPP-IV inhibitor?

this compound acts as a competitive inhibitor of CD26 (dipeptidyl peptidase IV), binding to the enzyme's active site with high specificity. Its structural features, including a dihydrochloride salt formulation, enhance solubility and interaction with biological substrates, enabling disruption of enzyme-substrate kinetics . To validate this mechanism, researchers should employ kinetic assays (e.g., fluorometric or colorimetric DPP-IV activity assays) with controls for non-specific binding and competitive inhibition.

Q. How do solubility properties of this compound influence its efficacy in biochemical assays?

The dihydrochloride formulation improves aqueous solubility, critical for maintaining consistent concentrations in in vitro systems. For reproducible results, prepare stock solutions in distilled water or buffered saline (pH 7.4) and validate solubility via HPLC or spectrophotometric analysis. Precipitation thresholds should be tested under varying temperatures and ionic strengths .

Q. What biochemical assays are recommended to assess this compound’s inhibitory activity?

Standard assays include:

  • Enzyme inhibition kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., H-Gly-Pro-AMC) and monitor cleavage rates.
  • Competitive binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
  • Cellular assays : Combine with flow cytometry to evaluate CD26 surface expression in immune cells (e.g., T cells) .

Advanced Research Questions

Q. How should experimental designs account for this compound’s unique kinetic properties in enzyme inhibition studies?

  • Time-dependent inhibition : Pre-incubate the compound with the enzyme to assess irreversible vs. reversible binding.
  • Substrate competition : Use varying concentrations of both inhibitor and substrate to generate Lineweaver-Burk plots.
  • Temperature control : Maintain assays at 37°C to mimic physiological conditions, as CD26 activity is temperature-sensitive .

Q. What structural modifications of this compound impact its binding affinity and specificity?

Substitution analyses (e.g., alanine scanning or glycine substitutions) reveal critical residues for binding. For example:

  • Position 4 substitutions abrogate binding entirely, while positions 5–8 reduce affinity by 52–75%.
  • Use X-ray crystallography or cryo-EM to map binding interfaces and guide rational drug design .

Q. How can researchers evaluate this compound’s therapeutic potential in preclinical cancer models?

  • In vivo efficacy : Utilize xenograft models (e.g., breast cancer cell lines) with pharmacokinetic profiling (plasma half-life, tissue distribution).
  • Combination therapies : Test synergy with immune checkpoint inhibitors, as CD26 inhibition modulates T-cell activity .

Q. What methodologies detect immune-modulatory effects of this compound in adaptive immunity?

  • TCR repertoire analysis : Apply next-generation sequencing (NGS) to peripheral blood samples to track Vγ1 TCR clonal selection post-treatment.
  • Cytokine profiling : Use multiplex ELISA to quantify IL-2, IFN-γ, and TGF-β levels in serum or supernatants .

Q. How can researchers integrate this compound into multi-modal experimental workflows?

  • Cross-validation : Combine flow cytometry (for apoptosis/cycle analysis) with Western blotting (H3K4/H3K9 methylation) to assess downstream epigenetic effects.
  • High-throughput screening : Pair with CRISPR libraries to identify synthetic lethal gene targets in CD26-high malignancies .

Q. Methodological Considerations

  • Controls : Include DPP-IV-negative cell lines and vehicle-only controls to isolate compound-specific effects.
  • Data normalization : Use Z-score or % inhibition relative to baseline activity to account for inter-assay variability.
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints and sample size justification.

Properties

IUPAC Name

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNACOBVZDCLAEV-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-62-5
Record name NVP-DPP-728 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-DPP-728 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWKTKAMJUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.